molecular formula C8H9NO2 B150088 2-Methoxybenzamide CAS No. 2439-77-2

2-Methoxybenzamide

Cat. No.: B150088
CAS No.: 2439-77-2
M. Wt: 151.16 g/mol
InChI Key: MNWSGMTUGXNYHJ-UHFFFAOYSA-N
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Description

2-Methoxybenzamide is an organic compound with the molecular formula C8H9NO2. It is a derivative of benzamide where a methoxy group is substituted at the ortho position of the benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and material science.

Mechanism of Action

Target of Action

The primary target of 2-Methoxybenzamide is the Smoothened (Smo) protein , which is a critical component in the Hedgehog (Hh) signaling pathway . This pathway plays a fundamental role in regulating embryonic development and maintaining homeostasis of adult tissues .

Mode of Action

This compound interacts with the Smo protein, inhibiting its function and thereby disrupting the Hh signaling pathway . Specifically, it prevents the Shh-induced Smo from entering the primary cilium . This interaction results in the inhibition of the Hh pathway, which is implicated in the development of a variety of cancers .

Biochemical Pathways

The Hh signaling pathway is the primary biochemical pathway affected by this compound . When the Hh ligands are secreted, the transmembrane protein patched (Ptch) abrogates its inhibition of the Smo receptor . The Smo protein then transmits the signal to the downstream cascade, leading to the activation of the glioma (Gli) transcription factors . These factors translocate into the nucleus and activate the target genes . By inhibiting the Smo protein, this compound disrupts this pathway, preventing the activation of the target genes .

Result of Action

The inhibition of the Hh pathway by this compound leads to potent antiproliferative activity against certain cancer cell lines . For instance, one derivative of this compound demonstrated strong antiproliferation against Daoy cells . Furthermore, it was found to effectively suppress mutant Smo .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxybenzamide can be synthesized through several methods. One common approach involves the reaction of 2-methoxybenzoic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions to yield this compound.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to enhance yield and purity. The process often includes steps such as crystallization and purification to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Halogenated benzamides and other substituted derivatives.

Scientific Research Applications

2-Methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It has been studied for its potential inhibitory effects on certain biological pathways, such as the hedgehog signaling pathway.

    Medicine: Derivatives of this compound have shown promise as anticancer agents due to their ability to inhibit specific molecular targets.

    Industry: It is used in the production of various materials and as an intermediate in the synthesis of other chemical compounds.

Comparison with Similar Compounds

  • 3-Methoxybenzamide
  • 4-Methoxybenzamide
  • 2-Ethoxybenzamide

Comparison: 2-Methoxybenzamide is unique due to the position of the methoxy group, which influences its chemical reactivity and biological activity. Compared to 3-methoxybenzamide and 4-methoxybenzamide, the ortho position of the methoxy group in this compound allows for different steric and electronic interactions, making it a valuable compound for specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWSGMTUGXNYHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022189
Record name 2-Methoxybenzamide
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Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2439-77-2, 27193-81-3
Record name 2-Methoxybenzamide
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Record name 2-Methoxybenzamide
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Record name Benzamide, methoxy-
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Record name 2-Methoxybenzamide
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Record name 2-Methoxybenzamide
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Record name o-anisamide
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Record name 2-METHOXYBENZAMIDE
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Synthesis routes and methods I

Procedure details

cis-3-Iodo-1-[4-(4-methylpiperazino)cyclohexyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine (141 mg, 0.319 mmol), 4-[(benzylamino)carbonyl]-3-methoxyphenylboronic acid (100 mg, 0.351 mmol), palladium tetrakistriphenyphosphine (22 mg, 0.019 mmol) and sodium carbonate (81 mg, 0.765 mmol) were mixed with ethylene glycol dimethyl ether (4 mL) and water (2 mL). The reaction mixture was heated at reflux overnight. Organic solvent was removed under reduced pressure and the aqueous layer was extracted with dichloromethane. The combined organic layer was washed with water then brine, dried over MgSO4, filtered and evaporated. The residue was purified by flash column chromatography using dichloromethane/methanol (95:5) as mobile phase to give cis-N1-benzyl-4-44-amino-1-[4-(4-methylpiperazino)cyclohexyl]-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-methoxybenzamide (126 mg, 71%). 1H NMR (CDCl3) δ 1.83 (m, 6H), 2.34 (s, 3H), 2.45 (m, 11H), 4.02 (s, 3H), 4.43 (d, J=5.66 Hz, 2H), 4.95 (m, 1H), 5.52 (bs, 2H), 7.37 (m, 7H), 8.18 (m, 1H), 8.41 (m, 1H); LC/MS (Micromass-Column: Pecosphere, C18, 3 um, 33×4.6 mm. Eluents: 0% B/A to 100% B/A in 4.5 min.(B: acetonitrile, A: 50 mM ammonia acetate buffer, pH 4.5), 3.5 mL/min.): MH+=555.5, Rt=2.65 min.
Name
cis-3-Iodo-1-[4-(4-methylpiperazino)cyclohexyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Quantity
141 mg
Type
reactant
Reaction Step One
Name
4-[(benzylamino)carbonyl]-3-methoxyphenylboronic acid
Quantity
100 mg
Type
reactant
Reaction Step One
[Compound]
Name
palladium tetrakistriphenyphosphine
Quantity
22 mg
Type
reactant
Reaction Step One
Quantity
81 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
71%

Synthesis routes and methods II

Procedure details

40 Parts of cis-4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxy-4-piperidinyl]-2-methoxybenzamide monohydrate were boiled in 160 parts of methanol. The product was filtered off while hot and crystallized twice from a mixture of 600 parts of tetrachloromethane and 400 parts of trichloromethane. The product was filtered off, dried and recrystallized from 4-methyl-2-pentanone. The product was filtered off and dried (water-separator) yielding 18.5 parts of cis-4-amino-5-chloro-N-[2-chloro-4-[1-[3-(4-fluorophenoxy)propyl]-3-methoxy-4-piperidinyl]aminocarbonyl]-5-methoxyphenyl]-2--methoxybenzamide; mp. 181.5° C. (compound 239).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 2-methoxybenzamide derivatives primarily act as dopamine receptor antagonists, particularly at the D2 subtype. [, , ] This antagonism is crucial for their antiemetic, antipsychotic, and antidepressant activities. [, ] For instance, levosulpiride, a specific D2 antagonist, inhibits apomorphine-induced climbing behavior in mice, indicating antipsychotic activity. [] Interestingly, removing the methoxy group drastically reduces the binding affinity for the D2 receptor, highlighting its crucial role in target interaction. [] This interaction is also influenced by the substituent at the 4-amino group, with cyclopropyl-, cyclobutyl-, and cyclopentylcarbonyl groups showing high affinity and selectivity for D3 and D4 receptors. []

A: this compound (molecular formula C8H9NO2, molecular weight 151.16 g/mol) is characterized by an amide group attached to a benzene ring with a methoxy substituent at the ortho position. [, , ] Spectroscopic data, including 1H NMR and FT-IR, confirms the presence of these characteristic functional groups. [, ] The crystal structure reveals a planar amide group slightly out of plane with the aromatic ring due to intermolecular hydrogen bonding. []

A: Structure-activity relationship (SAR) studies reveal that the 2-methoxy group is crucial for the herbicidal activity of benzamide derivatives. [] Introducing small substituents at the meta- or para-position of a benzylamine moiety can enhance this activity. [] For example, N-(4-fluorobenzyl)-2-methoxybenzamide shows potential as a bleaching herbicide. [] Additionally, replacing the 2-methoxy group with a hydroxy group increases β-adrenergic blocking activity but decreases α-adrenergic antagonism. []

A: Research suggests that formulations like fast-dissolving tablets of metoclopramide, a this compound derivative, are stable at 40°C ± 2°C and 75 ± 5% relative humidity. [] These formulations, containing superdisintegrants, exhibit desirable properties like rapid wetting, disintegration, and drug release. [] Encapsulating N,N-diethyl-2-methoxybenzamide within silica sol-gel microcapsules shows promise for controlled release in insect repellent applications. []

A: Researchers utilize various techniques to analyze this compound and its derivatives. These include electron impact and field desorption mass spectrometry for identifying metabolites. [, ] High-performance liquid chromatography (HPLC) with UV detection is employed to determine plasma levels of metoclopramide, a this compound derivative. [, ] Furthermore, single-photon emission computed tomography (SPECT) is used to study the brain kinetics and receptor occupancy of radiolabeled this compound derivatives like 123I-5-I-R91150. [, , ]

A: Studies on metoclopramide show its rapid initial distribution and an elimination half-life ranging from 3.9 to 5.3 hours after oral administration. [] Oral bioavailability ranges between 76% and 79%, with the rectal route exhibiting lower bioavailability (53%). [] This difference highlights the impact of administration route on drug absorption and distribution. Metoclopramide is primarily excreted in the urine, with metabolites including N4-glucuronide, N4-sulfonate, and products of amide hydrolysis and N-debenzylation. [, ]

A: While specific resistance mechanisms to this compound derivatives are not extensively discussed in the provided research, studies on structurally similar bleaching herbicides like diflufenican show potential for cross-resistance. [] Notably, N-benzyl-6-methylpicolinamide exhibits significant cross-resistance to diflufenican, implying shared target sites or mechanisms of action. []

A: Computational chemistry is utilized to understand the structural features of this compound and its derivatives. For example, the crystal structure of N-(diphenylphosphoryl)-2-methoxybenzamide has been determined, revealing a synclinal arrangement of the C=O and P=O groups. [] This information provides valuable insights into the conformation and potential interactions of this compound.

A: In vivo studies using rodent models demonstrate the antiemetic properties of metoclopramide. [, ] Furthermore, research shows that levosulpiride enhances the transduction efficiency of the protein transduction domain fusion PEP-1 ribosomal protein S3 (PEP-1-rpS3) in human keratinocytes and mouse skin. [] This enhanced transduction translates to more potent anti-inflammatory activity of PEP-1-rpS3 in a TPA-induced inflammation model in mice. []

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